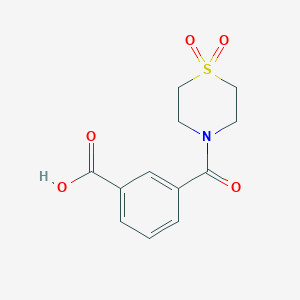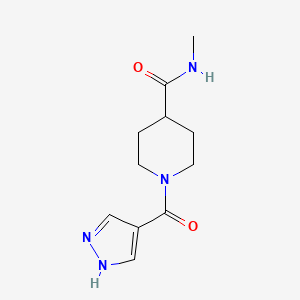![molecular formula C11H9BrN2O3S2 B7556529 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide](/img/structure/B7556529.png)
4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide, also known as BTK inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of Bruton's tyrosine kinase (BTK), an enzyme that plays a crucial role in B-cell receptor signaling.
Mechanism of Action
4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide is recruited to the membrane and phosphorylated, leading to downstream signaling events. Inhibition of 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide by 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide prevents the activation of downstream signaling pathways, ultimately leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide has been shown to have potent biochemical and physiological effects in preclinical studies. Inhibition of 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide by this compound results in the suppression of B-cell proliferation, survival, and migration. Additionally, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide is its selectivity for 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide, which reduces the potential for off-target effects. Additionally, this compound has shown excellent pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of this compound is its solubility, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for the development of 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus. Additionally, this compound has shown promising results in preclinical studies for the treatment of graft-versus-host disease, a potentially fatal complication of stem cell transplantation. Further research is needed to fully understand the potential of this compound in these and other diseases.
Synthesis Methods
The synthesis of 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide involves the reaction of 5-bromo-2-thiophenesulfonamide with 4-aminobenzamide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified through column chromatography to obtain the final product.
Scientific Research Applications
4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. The selective inhibition of 4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide by this compound has shown promising results in preclinical studies for the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.
properties
IUPAC Name |
4-[(5-bromothiophen-2-yl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S2/c12-9-5-6-10(18-9)19(16,17)14-8-3-1-7(2-4-8)11(13)15/h1-6,14H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHUEJUHDGYBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)
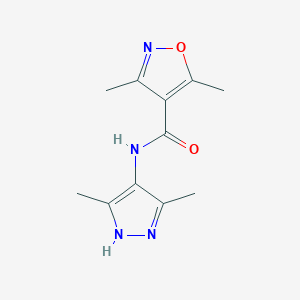
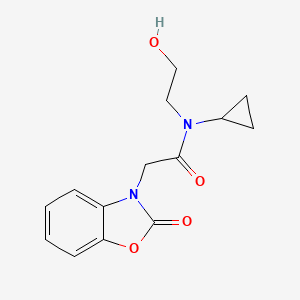

![N-[1-(ethylamino)-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B7556496.png)

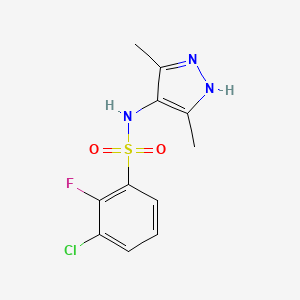
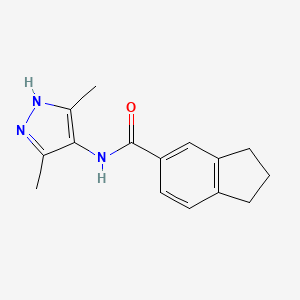
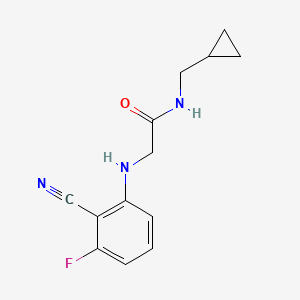
![3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide](/img/structure/B7556533.png)
